

(R)-2-Hydroxysuccinic acid methyl ester CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Hydroxysuccinic acid methyl ester

Cat. No.: B027589

[Get Quote](#)

An In-depth Technical Guide to **(R)-2-Hydroxysuccinic acid methyl ester**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxysuccinic acid methyl ester, a chiral organic compound, serves as a significant building block in the synthesis of complex pharmaceutical agents. Its stereospecific nature makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of its chemical identifiers, properties, and its role in synthetic chemistry.

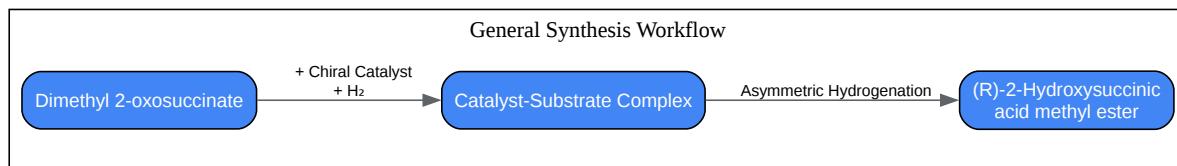
Chemical Identifiers and Properties

A clear identification of **(R)-2-Hydroxysuccinic acid methyl ester** is crucial for its application in research and development. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Identifiers for **(R)-2-Hydroxysuccinic acid methyl ester**

Identifier Type	Value
CAS Number	83540-94-7
Molecular Formula	C5H8O5
Synonyms	(R)-Methyl 2-hydroxysuccinate, (R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid
PubChem CID	14988492

Table 2: Physicochemical Properties of (R)-2-Hydroxysuccinic acid methyl ester


Property	Value
Molecular Weight	148.11 g/mol
Boiling Point	318 °C at 760 mmHg
Density	1.383 g/cm ³
Flash Point	138.7 °C
Refractive Index	1.473
Predicted pKa	4.03 ± 0.19

Synthesis

The enantioselective synthesis of **(R)-2-Hydroxysuccinic acid methyl ester** is critical to its utility. While specific industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be proposed based on established chemical principles. A common approach involves the asymmetric hydrogenation of a prochiral precursor, such as dimethyl 2-oxosuccinate, using a chiral catalyst.

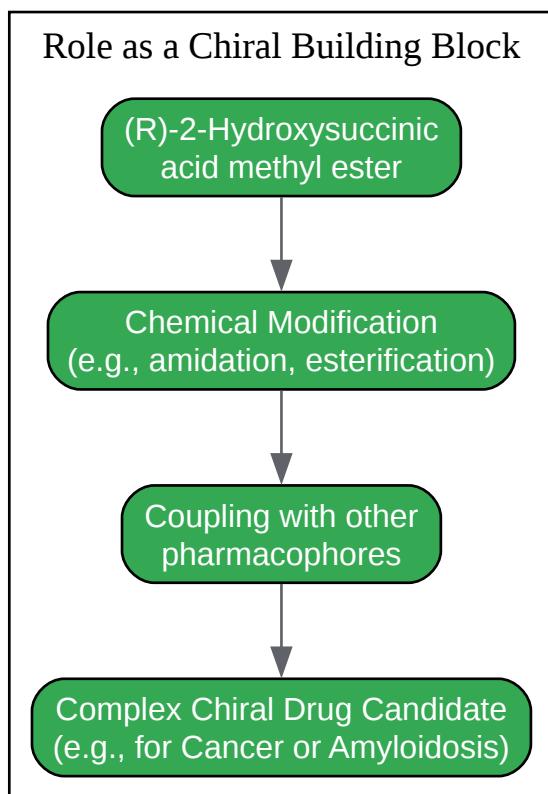
General Experimental Protocol: Asymmetric Hydrogenation

- Precursor Preparation: Dimethyl 2-oxosuccinate is synthesized by the esterification of 2-oxosuccinic acid with methanol in the presence of an acid catalyst.
- Asymmetric Hydrogenation:
 - A solution of dimethyl 2-oxosuccinate in an appropriate solvent (e.g., methanol) is placed in a high-pressure reactor.
 - A chiral ruthenium-based or rhodium-based catalyst (e.g., Ru-BINAP) is added to the solution.
 - The reactor is purged with hydrogen gas and then pressurized to the desired level.
 - The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like TLC or GC.
- Purification:
 - The catalyst is removed by filtration.
 - The solvent is evaporated under reduced pressure.
 - The resulting crude product is purified by column chromatography on silica gel to yield pure **(R)-2-Hydroxysuccinic acid methyl ester**.

[Click to download full resolution via product page](#)

General workflow for the asymmetric synthesis of the target compound.

Applications in Drug Development


(R)-2-Hydroxysuccinic acid methyl ester is primarily utilized as a chiral intermediate in the synthesis of more complex and biologically active molecules. Its specific stereochemistry is crucial for the efficacy of the final drug product.

Role in Cancer Research

In oncology, chiral molecules are essential for targeting specific receptors or enzymes involved in cancer progression. While direct experimental data on the biological activity of **(R)-2-Hydroxysuccinic acid methyl ester** is not extensively available, its derivatives are of interest. The succinate moiety itself has been implicated in cancer cell metabolism. Specifically, the accumulation of succinate can act as an oncometabolite, influencing cellular signaling pathways related to tumor growth and proliferation.^{[1][2][3][4]} Therefore, derivatives of **(R)-2-Hydroxysuccinic acid methyl ester** could be synthesized to probe or modulate these pathways.

Role in Amyloidosis Research

Amyloidosis involves the misfolding and aggregation of proteins, leading to the formation of amyloid fibrils. Small molecules that can inhibit or disrupt this aggregation process are potential therapeutic agents.^[5] The structural features of **(R)-2-Hydroxysuccinic acid methyl ester**, including its hydroxyl and ester groups, make it a suitable scaffold for the synthesis of amyloid beta aggregation inhibitors.^{[6][7][8][9]} The succinate backbone can be incorporated into larger molecules designed to interact with the amyloidogenic proteins.

[Click to download full resolution via product page](#)

Illustrative pathway from the core compound to a drug candidate.

Conclusion

(R)-2-Hydroxysuccinic acid methyl ester is a key chiral building block with significant potential in the pharmaceutical industry. While it is not typically an active pharmaceutical ingredient itself, its stereochemically defined structure is invaluable for the synthesis of complex and targeted therapeutics. Further research into the biological activities of its derivatives may open new avenues for the treatment of diseases like cancer and amyloidosis. This guide provides a foundational understanding of this important chemical entity for professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Succinate in Tumor Metabolism: An 18F-FDG-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 4. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of aggregation of amyloid- β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of amyloid β peptide aggregation as a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Compounds as Inhibitors of A β Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- To cite this document: BenchChem. [(R)-2-Hydroxysuccinic acid methyl ester CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b027589#r-2-hydroxysuccinic-acid-methyl-ester-cas-number-and-identifiers\]](https://www.benchchem.com/product/b027589#r-2-hydroxysuccinic-acid-methyl-ester-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com